molecular formula C18H22N2O7 B12226678 Methyl 6-hydroxy-2-methyl-4-[(3,4,5-trimethoxyphenyl)carbamoyl]-4,5-dihydropyridine-3-carboxylate

Methyl 6-hydroxy-2-methyl-4-[(3,4,5-trimethoxyphenyl)carbamoyl]-4,5-dihydropyridine-3-carboxylate

Cat. No.: B12226678
M. Wt: 378.4 g/mol
InChI Key: PWUTXKHBIHXZBW-UHFFFAOYSA-N
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Description

Methyl 6-hydroxy-2-methyl-4-[(3,4,5-trimethoxyphenyl)carbamoyl]-4,5-dihydropyridine-3-carboxylate is a dihydropyridine derivative characterized by a partially saturated six-membered heterocyclic ring containing one nitrogen atom. Key structural features include:

  • A methyl ester at position 3 and a hydroxyl group at position 6, contributing to polarity and solubility.
  • A methyl substituent at position 2, which may influence conformational stability.

Properties

Molecular Formula

C18H22N2O7

Molecular Weight

378.4 g/mol

IUPAC Name

methyl 6-methyl-2-oxo-4-[(3,4,5-trimethoxyphenyl)carbamoyl]-3,4-dihydro-1H-pyridine-5-carboxylate

InChI

InChI=1S/C18H22N2O7/c1-9-15(18(23)27-5)11(8-14(21)19-9)17(22)20-10-6-12(24-2)16(26-4)13(7-10)25-3/h6-7,11H,8H2,1-5H3,(H,19,21)(H,20,22)

InChI Key

PWUTXKHBIHXZBW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CC(=O)N1)C(=O)NC2=CC(=C(C(=C2)OC)OC)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 6-hydroxy-2-methyl-4-[(3,4,5-trimethoxyphenyl)carbamoyl]-4,5-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material Preparation: The synthesis begins with the preparation of the appropriate starting materials, such as 3,4,5-trimethoxybenzoyl chloride and 2-methyl-3-hydroxy-4,5-dihydropyridine.

    Coupling Reaction: The key step involves the coupling of these starting materials under controlled conditions, often using a base such as triethylamine to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Methyl 6-hydroxy-2-methyl-4-[(3,4,5-trimethoxyphenyl)carbamoyl]-4,5-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or alkyl groups are introduced using appropriate reagents.

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that retain the core structure of the original compound.

Scientific Research Applications

Methyl 6-hydroxy-2-methyl-4-[(3,4,5-trimethoxyphenyl)carbamoyl]-4,5-dihydropyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: Its biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: The compound’s potential therapeutic properties are explored in drug development, particularly for conditions related to cardiovascular and neurological systems.

    Industry: It is used in the development of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of Methyl 6-hydroxy-2-methyl-4-[(3,4,5-trimethoxyphenyl)carbamoyl]-4,5-dihydropyridine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s dihydropyridine core allows it to bind to specific sites, modulating the activity of proteins involved in various biological pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

However, structural analogs from the literature (e.g., pyrazole derivatives in ) offer insights into the role of substituents and core heterocycles. Below is a comparative analysis:

Table 1: Structural Comparison with Selected Pyrazole Derivatives ()

Compound ID Core Structure Aromatic Substituent(s) Functional Groups
Target 4,5-Dihydropyridine 3,4,5-Trimethoxyphenyl Hydroxyl, methyl ester, carbamoyl
1 4,5-Dihydropyrazole 4-Methoxyphenyl Carboximidamide
8 4,5-Dihydropyrazole 3,4-Dimethoxyphenyl Carboximidamide
5 4,5-Dihydropyrazole 2-Methoxyphenyl Carboximidamide
10 4,5-Dihydropyrazole 4-Bromophenyl Carboximidamide

Key Observations:

Core Heterocycle Differences: The target compound’s dihydropyridine core differs from the dihydropyrazole analogs in . Dihydropyridines are known for conformational flexibility and medicinal relevance (e.g., calcium channel blockers), whereas dihydropyrazoles often exhibit antimicrobial or anti-inflammatory activity .

Substituent Effects: The 3,4,5-trimethoxyphenyl group in the target compound provides enhanced electron-donating capacity compared to mono- or dimethoxy substitutions (e.g., compounds 1, 5, 8). This substitution pattern is associated with improved pharmacokinetic properties in drug design, such as increased membrane permeability .

Functional Group Impact: The hydroxyl group at position 6 may confer acidity (pKa ~10–12) and enhance solubility, contrasting with the non-polar bromo or methyl substituents in compounds 10 and 7 .

Limitations of Available Evidence

  • No direct pharmacological or spectroscopic data for the target compound are provided in the evidence. Comparisons are based solely on structural inferences.
  • Safety or handling data (e.g., akin to ’s ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate) are unavailable, limiting hazard assessments .

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